

Technical Guide to the Analytical Characterization of Fmoc-L-allothreonine

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Compound of Interest

Compound Name: (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N α -Fmoc-L-allothreonine (Fmoc-allo-Thr-OH). It includes expected analytical data, comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and methods for its characterization. This document is intended to serve as a valuable resource for researchers in peptide chemistry, drug discovery, and development.

Introduction

Fmoc-L-allothreonine is a derivative of L-allothreonine, a diastereomer of the proteinogenic amino acid L-threonine. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group makes it a crucial building block in Fmoc-based solid-phase peptide synthesis (SPPS).^[1] The unique stereochemistry of the allothreonine backbone can impart specific conformational properties to synthetic peptides, making it a valuable tool for designing novel therapeutic peptides and peptidomimetics.^[1] Accurate characterization of this raw material is essential for ensuring the quality and integrity of the final peptide product.

Physicochemical Properties

The fundamental properties of Fmoc-L-allothreonine are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₉ NO ₅	[2]
Molecular Weight	341.36 g/mol	[2]
Appearance	White to off-white powder	
Stereochemistry	(2S, 3S)	[2]

Spectroscopic Data

While a comprehensive, experimentally verified dataset for Fmoc-L-allothreonine is not publicly available, the following tables present expected and representative data based on the analysis of closely related compounds and general principles of NMR and MS for Fmoc-protected amino acids.

¹H and ¹³C NMR Spectroscopy

The following are predicted chemical shifts for Fmoc-L-allothreonine. The values for the allothreonine moiety are based on data for unprotected L-allothreonine in aqueous solution,[3] and the Fmoc group shifts are typical for this protecting group. Actual values may vary depending on the solvent and other experimental conditions.

Table 1: Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆)

Assignment	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Fmoc Group				
Aromatic CH	7.85 - 7.90	d	~7.5	2H
Aromatic CH	7.65 - 7.75	d	~7.5	2H
Aromatic CH	7.30 - 7.45	m	-	4H
Fmoc CH	4.20 - 4.40	t	~7.0	1H
Fmoc CH ₂	4.10 - 4.25	d	~7.0	2H
Allothreonine Moiety				
α-CH	~4.3	m	-	1H
β-CH	~3.8	m	-	1H
γ-CH ₃	~1.2	d	~6.5	3H
NH	Variable	br s	-	1H
OH	Variable	br s	-	1H
COOH	>10	br s	-	1H

Table 2: Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

Assignment	Expected Chemical Shift (ppm)
Fmoc Group	
Carbonyl (C=O)	~156
Aromatic C (quaternary)	~144, ~141
Aromatic CH	~128, ~127, ~125, ~120
Fmoc CH	~67
Fmoc CH ₂	~47
Allothreonine Moiety	
Carboxyl (C=O)	~173
α-C	~60
β-C	~68
γ-C	~20

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The expected exact mass can be calculated from the molecular formula. Fragmentation patterns in MS/MS experiments can provide structural information.

Table 3: Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C ₁₉ H ₁₉ NO ₅
Exact Mass (Monoisotopic)	341.1263 Da
Common Adducts (ESI+)	[M+H] ⁺ : 342.1336 Da, [M+Na] ⁺ : 364.1155 Da
Common Adducts (ESI-)	[M-H] ⁻ : 340.1190 Da
Major Predicted Fragments	Loss of CO ₂ from the carboxyl group, cleavage of the Fmoc group, and fragments corresponding to the allothreonine core.

Experimental Protocols

The following sections detail the methodologies for the use and characterization of Fmoc-L-allothreonine.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-allothreonine is incorporated into a growing peptide chain using a standard SPPS workflow.^{[4][5][6]} The process is cyclical, involving the deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.

Materials:

- Fmoc-L-allothreonine
- SPPS resin (e.g., Rink Amide, Wang)^[6]
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Dichloromethane (DCM)

- Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)[7]

Protocol:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]
- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.[6][8]
- Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-L-allothreonine (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[5][9]
 - Add a base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.[7]
 - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[7]
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]
- Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.[8]

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of Fmoc-L-allothreonine in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[\[9\]](#)
- For ^1H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a wider spectral width (e.g., 200-220 ppm) is required.
- Two-dimensional NMR experiments such as COSY and HSQC can be performed to aid in the assignment of protons and carbons.

Mass Spectrometry

Sample Preparation:

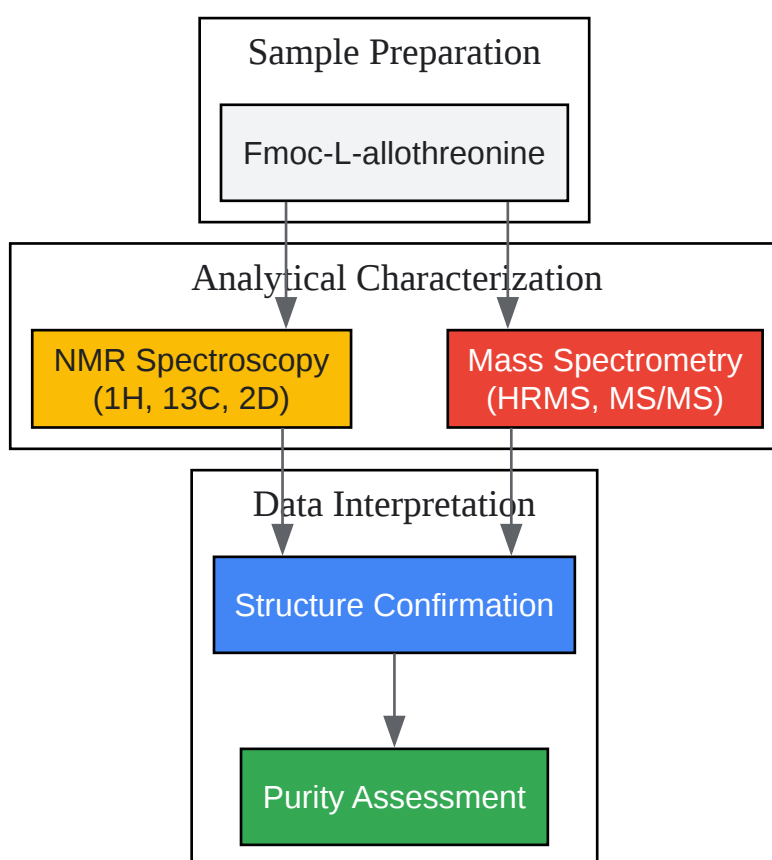
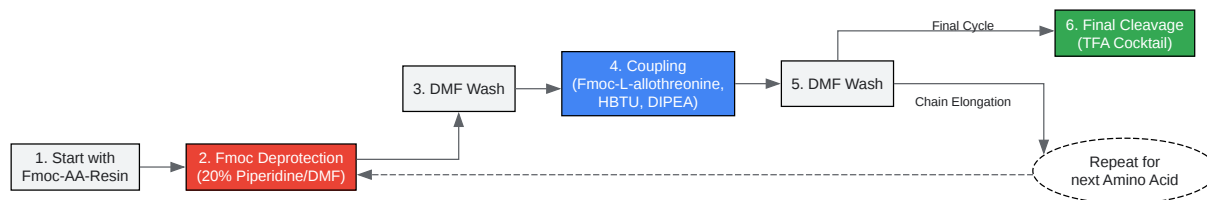
- Prepare a dilute solution of Fmoc-L-allothreonine (e.g., 10-100 $\mu\text{g/mL}$) in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water, often with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode.

Data Acquisition:

- Analyze the sample using an ESI time-of-flight (TOF) or Orbitrap mass spectrometer to obtain high-resolution mass data.[\[10\]](#)
- Acquire spectra in both positive and negative ion modes to observe different adducts.
- Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

Visualized Workflows

The following diagrams illustrate key processes related to the use and analysis of Fmoc-L-allothreonine.



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